7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
CAS No.:
Cat. No.: VC16271431
Molecular Formula: C11H8ClN3S
Molecular Weight: 249.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8ClN3S |
|---|---|
| Molecular Weight | 249.72 g/mol |
| IUPAC Name | 7-chloro-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione |
| Standard InChI | InChI=1S/C11H8ClN3S/c1-6-4-10-13-14-11(16)15(10)9-3-2-7(12)5-8(6)9/h2-5H,1H3,(H,14,16) |
| Standard InChI Key | FVEMYEZRAHRDFI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=NNC(=S)N2C3=C1C=C(C=C3)Cl |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound's molecular formula C₁₁H₈ClN₃S (MW 249.72 g/mol) integrates three heterocyclic components:
-
A quinoline backbone providing aromatic stability and π-π stacking potential
-
A fused triazolo ring system introducing nitrogen-rich reactivity
-
A thiol (-SH) group at position 1 enabling redox interactions and hydrogen bonding .
The chlorine atom at position 7 enhances electrophilic character, while the methyl group at position 5 influences steric interactions. X-ray crystallography of analogous structures reveals planar geometry with dihedral angles <5° between ring systems, facilitating intercalation into biological macromolecules .
Systematic Nomenclature
IUPAC Name:
7-Chloro-5-methyl-[1, triazolo[4,3-a]quinoline-1-thiol
Key numbering system:
-
Quinoline nucleus numbered 1-8 with nitrogen at position 1
-
Triazole fused at positions 4-3a of quinoline
-
Substituents located at positions 1 (thiol), 5 (methyl), and 7 (chlorine) .
Synthetic Methodologies
Quality Control Parameters
| Parameter | Specification | Analytical Method |
|---|---|---|
| Purity | ≥97% | HPLC (C18, 0.1% TFA) |
| Residual Solvents | <500 ppm | GC-FID |
| Heavy Metals | <10 ppm | ICP-MS |
| Water Content | <0.5% | Karl Fischer Titration |
Industrial-scale production maintains batch consistency through ISO-certified processes, with typical annual outputs exceeding 50kg for pharmaceutical intermediate markets .
Biological Activity Profile
Anticancer Mechanisms
In vitro testing against human cancer cell lines reveals potent activity:
| Cell Line | IC₅₀ (μM) | Comparison to Doxorubicin |
|---|---|---|
| MCF-7 | 17.12±1.5 | 3.9× less potent |
| HepG2 | 22.08±2.1 | 3.1× less potent |
| HCT-116 | 27.13±2.2 | 3.4× less potent |
Molecular docking studies (PDB ID: 1D12) show the compound intercalates between DNA base pairs with binding energy ΔG = -8.9 kcal/mol, comparable to doxorubicin (-9.3 kcal/mol) . The thiol group forms critical hydrogen bonds with guanine N7 and O6 atoms, while the triazole ring participates in π-π stacking interactions.
Antimicrobial Efficacy
Against multidrug-resistant pathogens:
| Organism | MIC (μg/mL) | Mode of Action |
|---|---|---|
| MRSA (ATCC 43300) | 8.2 | Cell wall synthesis inhibition |
| E. coli (ESBL+) | 32.7 | DNA gyrase binding |
| C. albicans (Fluconazole-R) | 64.1 | Ergosterol biosynthesis disruption |
Structure-activity relationship (SAR) analysis indicates the chlorine atom enhances membrane permeability, while the methyl group reduces cytotoxicity against human fibroblasts (Selectivity Index = 8.7) .
Pharmacological Properties
ADMET Profile
Computational predictions using SwissADME:
| Parameter | Value |
|---|---|
| LogP | 2.87 |
| Water Solubility | 0.032 mg/mL |
| CYP3A4 Inhibition | Moderate (Ki = 4.8 μM) |
| Plasma Protein Binding | 89.2% |
| hERG Inhibition | Low (IC₅₀ > 30 μM) |
In vivo pharmacokinetics in Sprague-Dawley rats (10 mg/kg IV):
-
t₁/₂: 4.2h
-
Cmax: 1.8 μg/mL
-
AUC₀-∞: 14.3 μg·h/mL
-
Vd: 3.7 L/kg
Oral bioavailability remains limited (F = 22%) due to first-pass metabolism, primarily via hepatic glucuronidation .
Industrial Applications
Pharmaceutical Intermediates
The compound serves as a key precursor for:
-
Kinase inhibitor development (EGFR IC₅₀ = 0.48 μM in derivatives)
-
Antibody-drug conjugates (payload capacity: 8 molecules/mAb)
-
Radiotracers for PET imaging (¹⁸F-labeled analogs under Phase I trials)
Material Science Applications
| Application | Performance Metric |
|---|---|
| Organic LEDs | Quantum Yield: 34% |
| Photovoltaic Cells | PCE: 8.2% |
| Molecular Sensors | LOD: 2.3 nM (Hg²⁺) |
The extended π-system enables charge transport properties with mobility up to 0.12 cm²/V·s in thin-film transistors .
Comparative Analysis with Structural Analogues
| Compound | Structural Difference | Bioactivity Shift |
|---|---|---|
| 7-Cl-triazoloquinoline | Lacks methyl and thiol | 5× reduced anticancer |
| 5-Me-triazoloquinoxaline | Quinoxaline core | Enhanced antimicrobial |
| Triazolo[4,3-a]pyridine | Smaller ring system | Loss of DNA intercalation |
The simultaneous presence of chlorine (electron-withdrawing) and thiol (redox-active) groups creates synergistic effects, improving both target binding and metabolic stability compared to analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume